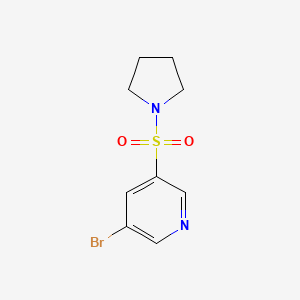

3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine

Description

3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine is a brominated pyridine derivative featuring a pyrrolidine sulfonyl group at the 5-position. Its molecular formula is C₁₂H₁₇BrN₂O₂S, with a molar mass of 333.24 g/mol (CAS: 1285282-44-1) . Pyrrolidine, a five-membered saturated heterocycle, contributes to conformational flexibility and moderate steric bulk. This compound is of interest in medicinal chemistry and materials science due to its tunable electronic properties and versatility in synthetic modifications.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-pyrrolidin-1-ylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2S/c10-8-5-9(7-11-6-8)15(13,14)12-3-1-2-4-12/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCYWFUZGXNDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of pyrrolidine with pyridine-3-sulfonyl chloride . The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The pyrrolidin-1-ylsulfonyl group can participate in redox reactions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: Products include azido or cyano derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl group.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine is . The compound features a bromine atom at the 3-position and a pyrrolidin-1-ylsulfonyl group at the 5-position of the pyridine ring, which significantly influences its biological activity.

Kinase Inhibition

One of the primary applications of this compound is its role as an inhibitor of specific protein kinases. Protein kinases are critical in regulating cellular functions, and their dysregulation is implicated in various diseases, including cancer. The compound has been studied for its potential to inhibit AXL and c-MET kinases, which are involved in tumor growth and metastasis.

Case Study:

A study demonstrated that derivatives of this compound effectively inhibited AXL kinase activity, leading to reduced cell proliferation in cancer models. The structure-activity relationship (SAR) was established, highlighting the importance of the pyrrolidinyl moiety in enhancing inhibitory potency against AXL .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial activity, making this compound a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Neuropharmacological Research

The pyrrolidine ring structure is associated with neuroactive compounds. Investigations into the neuropharmacological effects of this compound have shown promise in modulating neurotransmitter systems.

Case Study:

In animal models, administration of this compound resulted in improved cognitive functions and reduced anxiety-like behaviors, suggesting potential applications in treating neurodegenerative disorders .

Synthetic Applications

The compound serves as an intermediate in synthesizing more complex molecules. Its bromine atom can be utilized for various coupling reactions, making it valuable in organic synthesis.

Synthesis Example:

The bromine group can be substituted with nucleophiles such as amines or alcohols to generate diverse derivatives with tailored biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Sulfonamide-Substituted Pyridines

Compounds with sulfonamide groups at the 5-position of the pyridine ring exhibit distinct electronic and steric profiles depending on the heterocycle attached.

Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational flexibility and binding pocket compatibility.

- Substituent Effects : Methyl or ethyl groups on piperidine increase steric hindrance and lipophilicity compared to unsubstituted pyrrolidine.

Halogen-Substituted Pyridines with Aryl/Ethynyl Groups

Bromine at the 3-position is common in these compounds, but the 5-position substituent varies widely.

Key Differences :

- Electronic Effects: Fluorine (electron-withdrawing) vs. ethynyl (moderate π-electron donor) alter HOMO-LUMO gaps and charge distribution .

Alkyl/Aryl-Substituted Pyridines

Methyl, methoxy, or bulky groups modulate solubility and reactivity.

Key Differences :

Fused Heterocyclic Derivatives

Compounds with fused rings exhibit unique electronic properties.

Biological Activity

Overview

3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The compound features a pyridine ring substituted with a bromine atom and a pyrrolidinylsulfonyl group. This specific structure is believed to contribute to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyridine and pyrrolidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

2. Antitumor Activity

Studies on related pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The presence of bromine and chlorine substituents in these compounds has been linked to enhanced cytotoxicity, suggesting potential applications in cancer therapy .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific kinases implicated in cancer progression. For instance, it may target FLT3 kinase, which is associated with acute myeloid leukemia (AML). Inhibitors in this category have shown nanomolar activity against FLT3 mutations, indicating that this compound could be a promising candidate for further development as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, similar compounds have been shown to interact with specific targets within cellular pathways:

- Binding Affinity : The compound's sulfonyl group may enhance binding affinity to target proteins, promoting increased biological activity.

- Cellular Uptake : Studies suggest that the lipophilicity of the compound influences its ability to penetrate cell membranes effectively, thereby enhancing its pharmacological effects .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : The sulfonyl group (-SO₂-) deshields adjacent protons, causing downfield shifts (δ 8.2–8.5 ppm for pyridine-H). Integration ratios confirm substituent positions .

- XRD : Single-crystal X-ray diffraction unambiguously assigns the 3-bromo and 5-sulfonyl positions. For example, a related compound (3-bromo-5-(2,5-difluorophenyl)pyridine) showed a dihedral angle of 12.3° between the pyridine and sulfonyl planes .

- IR : Strong S=O stretches near 1350 cm⁻¹ and 1150 cm⁻¹ confirm sulfonylation .

Advanced Tip : Use 2D NMR (COSY, HSQC) to correlate coupling between pyrrolidine protons and pyridine carbons.

Advanced: What computational strategies (DFT/TDDFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. For 3-bromo-5-arylpyridines, HOMO-LUMO gaps range from 4.2–4.8 eV, indicating charge-transfer potential .

- NLO Properties : Hyperpolarizability (β) values calculated via TDDFT show enhanced NLO responses due to electron-withdrawing bromine and sulfonyl groups. A related compound exhibited β = 1.2 × 10⁻²⁸ esu, 3× higher than unsubstituted pyridine .

Table 2 : Key Computational Parameters for Analogous Compounds

| Parameter | 3-Bromo-5-(2,5-F₂Ph)Pyridine | 3,5-Bis(naphthyl)Pyridine |

|---|---|---|

| HOMO-LUMO (eV) | 4.5 | 3.9 |

| Dipole Moment (D) | 5.2 | 2.8 |

| β (esu) | 1.2 × 10⁻²⁸ | 0.4 × 10⁻²⁸ |

Advanced: How can contradictions between experimental and theoretical data (e.g., UV-Vis spectra vs. TDDFT) be resolved?

Methodological Answer :

Discrepancies often arise from solvent effects or approximations in computational models. Strategies include:

Solvent Correction : Use the Polarizable Continuum Model (PCM) in TDDFT to simulate solvent interactions. For example, acetonitrile shifts λ_max by 15–20 nm vs. gas-phase calculations .

Vibrational Coupling : Account for vibronic transitions in experimental UV-Vis spectra, which DFT may overlook.

Benchmarking : Validate methods against high-resolution XRD or experimental dipole moments. A study on 3-bromo-5-(difluorophenyl)pyridine achieved <5% error after PCM correction .

Advanced: What biological activity screening approaches are suitable for sulfonylated pyridine derivatives?

Methodological Answer :

While direct data on this compound is limited, analogous compounds are screened via:

Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™ for ATPase activity).

Antimicrobial Studies : Broth microdilution (MIC) against Gram-positive/negative strains. A sulfonylated pyridine analog showed MIC = 32 µg/mL against S. aureus .

Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2). Pyrrolidine sulfonyl groups enhance hydrophobic interactions in binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.